molecular formula C9H10BrNO4 B2973528 Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate CAS No. 129663-20-3

Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate

Cat. No. B2973528
M. Wt: 276.086
InChI Key: XWPKNBQNOKXDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate is a laboratory chemical with the CAS number 104776-74-1 . It is used for research and development purposes . The IUPAC name for this compound is ethyl 5-(bromoacetyl)-3-isoxazolecarboxylate .


Molecular Structure Analysis

The molecular weight of Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate is 262.06 . The InChI code for this compound is 1S/C8H8BrNO4/c1-2-13-8(12)5-3-7(14-10-5)6(11)4-9/h3H,2,4H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate is a beige solid . It should be stored at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate serves as a precursor in the synthesis of a wide array of heterocyclic compounds. For instance, it has been utilized in the development of biomimetic syntheses, aiming at the creation of complex organic molecules resembling those found in nature. One study detailed the synthesis of 5-substituted isoxazole-4-carboxylic esters, highlighting its potential in crafting biomimetic compounds, such as α-cyclopiazonic acid, demonstrating its pivotal role in advancing synthetic methodologies (Vijayalakshmi A. Moorthie et al., 2007).

Catalysis and One-Pot Syntheses

Research has demonstrated the compound's utility in catalyzed one-pot synthesis processes. For example, it has been used in the synthesis of unsymmetrical polyhydroquinoline derivatives, showcasing the efficiency of certain catalysts in promoting such reactions. This highlights not only the versatility of Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate in synthetic chemistry but also its contribution to more sustainable and efficient chemical processes (N. G. Khaligh, 2014).

Radical Cyclization Reactions

The compound is also instrumental in radical cyclization reactions, providing a pathway to synthesize tri- and tetra-cyclic heterocycles. Such methodologies are crucial for constructing complex molecular architectures found in many bioactive molecules, underscoring the significance of Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate in medicinal chemistry and drug discovery (S. M. Allin et al., 2005).

Functionalization and Drug Development

Additionally, this compound is a key player in the functionalization of molecules, serving as a building block for further chemical modifications. Such capabilities are exemplified in studies focusing on lateral lithiation, enabling the introduction of various functional groups into the molecule. This process is pivotal for the development of novel drugs, particularly in the modulation of neurotransmitter systems (D. J. Burkhart et al., 2001).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 5-(2-bromoacetyl)-3-methyl-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4/c1-3-14-9(13)7-5(2)11-15-8(7)6(12)4-10/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPKNBQNOKXDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(2-bromoacetyl)-3-methylisoxazole-4-carboxylate

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